Thiazole, 2-[(trimethylsilyl)ethynyl]-
Description
Historical Context and Evolution of Thiazole (B1198619) Synthesis Methodologies
The chemistry of thiazoles has a rich history, with foundational synthesis methods dating back to the late 19th and early 20th centuries. These classical methods have been instrumental in the initial exploration of thiazole chemistry and continue to be relevant in modern synthesis.
Classical Synthesis Methods:
One of the earliest and most renowned methods is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. nih.govpharmaguideline.com This method involves the condensation reaction between an α-haloketone and a thioamide, providing a direct and versatile route to a wide range of substituted thiazoles. organic-chemistry.orgslideshare.net The reaction proceeds through the formation of a hydroxythiazoline intermediate, which then dehydrates to form the aromatic thiazole ring. slideshare.net
Another significant historical method is the Cook-Heilbron synthesis , which yields 5-aminothiazole derivatives. organic-chemistry.org This reaction involves the interaction of an α-aminonitrile with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. organic-chemistry.orgresearchgate.net
The Gabriel synthesis , described in 1910, offers a pathway to 2,5-disubstituted thiazoles through the cyclization of α-acylaminoketones with a sulfurizing agent like phosphorus pentasulfide. nih.govgelest.com Additionally, the Herz reaction provides access to thiazole precursors that can be further elaborated. pharmaguideline.comnih.gov
Modern Developments:
While these classical methods are robust, the evolution of organic synthesis has led to the development of more efficient, greener, and diverse methodologies. Modern approaches often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. youtube.com These include microwave-assisted synthesis, which can dramatically shorten reaction times, and the development of one-pot, multi-component reactions that increase efficiency by combining several synthetic steps without isolating intermediates. slideshare.netresearchgate.net Furthermore, transition-metal-catalyzed cross-coupling reactions have become a powerful tool for functionalizing pre-formed thiazole rings, allowing for the introduction of a wide array of substituents with high precision. semanticscholar.org
Interactive Table: Key Thiazole Synthesis Methodologies
| Synthesis Method | Key Reactants | Product Type | Historical Significance |
|---|---|---|---|
| Hantzsch Synthesis | α-Haloketone, Thioamide | Substituted Thiazoles | Foundational and widely applicable method for diverse thiazole derivatives. nih.govpharmaguideline.comslideshare.net |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide (or similar) | 5-Aminothiazoles | Important for accessing amino-substituted thiazole scaffolds. organic-chemistry.orgresearchgate.net |
| Gabriel Synthesis | α-Acylaminoketone, P₂S₅ | 2,5-Disubstituted Thiazoles | Classic method for specific substitution patterns. nih.govgelest.com |
| Modern Cross-Coupling | Halogenated Thiazole, Organometallic Reagent | Functionalized Thiazoles | Allows for precise and complex modifications of the thiazole core. semanticscholar.org |
Significance of Thiazole Scaffolds in Modern Organic Synthesis Research
The thiazole ring is a recurring motif in numerous natural products and is a critical component in a vast number of synthetic compounds with profound biological activities. nih.govnih.gov Its importance in medicinal chemistry is underscored by its presence in essential molecules like vitamin B1 (thiamine) and the penicillin antibiotic family, which features a reduced thiazole (thiazolidine) ring. organic-chemistry.orgnih.gov
The synthetic versatility of the thiazole scaffold allows it to serve as a building block in drug discovery, where modifications at its various positions can fine-tune pharmacological properties. semanticscholar.orgnih.gov Thiazole-containing compounds have demonstrated a broad spectrum of therapeutic potential, including:
Antimicrobial and Antifungal Activity : Found in drugs like sulfathiazole and abafungin. nih.govnih.gov
Antiviral Effects : A key component of the antiretroviral drug Ritonavir. nih.govnih.gov
Anticancer Properties : Present in antineoplastic agents such as Tiazofurin and Dasatinib. organic-chemistry.orgresearchgate.net
Anti-inflammatory Action : The core of non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam. organic-chemistry.orgresearchgate.net
Beyond pharmaceuticals, thiazole derivatives are utilized in various other fields. They are employed as dyes, photographic sensitizers, and vulcanizing accelerators in the polymer industry. semanticscholar.orgnih.gov The stability and aromaticity of the thiazole ring, combined with the diverse functionalities it can harbor, ensure its continued relevance and exploration in modern organic synthesis research. semanticscholar.org
Overview of Ethynyl-Substituted Thiazoles in Academic Chemical Literature
Ethynyl-substituted thiazoles, particularly those functionalized at the C2 position, are valuable intermediates in organic synthesis. The introduction of an alkyne moiety onto the thiazole ring provides a versatile handle for a variety of subsequent transformations, most notably in cross-coupling reactions.
The compound Thiazole, 2-[(trimethylsilyl)ethynyl]- serves as a prime example of a protected ethynyl (B1212043) derivative. The trimethylsilyl (B98337) (TMS) group is a common protecting group for terminal alkynes. Its steric bulk and electronic properties prevent the acidic acetylenic proton from interfering with other reactions, such as metallation at other positions of the thiazole ring.
Synthesis:
The primary method for synthesizing 2-alkynylthiazoles is the Sonogashira cross-coupling reaction . nih.govyoutube.comnih.gov This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of synthesizing the target compound, a 2-halothiazole (e.g., 2-bromothiazole) is coupled with (trimethylsilyl)acetylene. This reaction provides a direct and high-yielding route to Thiazole, 2-[(trimethylsilyl)ethynyl]-. nih.govnih.gov
Reactivity and Applications:
The synthetic utility of Thiazole, 2-[(trimethylsilyl)ethynyl]- lies in the reactivity of both the TMS group and the alkyne itself.
Desilylation : The TMS group can be easily and selectively removed under mild conditions, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions, to yield the terminal alkyne, 2-ethynylthiazole (B51339). slideshare.net This deprotected alkyne is a key building block for further functionalization.
Further Cross-Coupling : Once deprotected, the terminal 2-ethynylthiazole can participate in a second Sonogashira coupling with a different aryl or vinyl halide, allowing for the synthesis of unsymmetrical diarylacetylenes containing a thiazole moiety. This step-wise approach is crucial for building complex molecular frameworks.
Click Chemistry : The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, linking the thiazole scaffold to other molecular fragments.
While specific, detailed research on "Thiazole, 2-[(trimethylsilyl)ethynyl]-" itself is limited in mainstream literature, its role is well-understood within the broader context of synthetic strategies. A closely related compound, 2-Methyl-4-[(trimethylsilyl)ethynyl]-1,3-thiazole, has been documented as a synthetic intermediate for creating potent mGlu5 receptor antagonists, highlighting the importance of this class of compounds in medicinal chemistry research. gelest.com The strategic use of the TMS-protected ethynyl group on the thiazole ring provides a robust and flexible platform for the construction of complex, biologically relevant molecules.
Structure
3D Structure
Properties
IUPAC Name |
trimethyl-[2-(1,3-thiazol-2-yl)ethynyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NSSi/c1-11(2,3)7-4-8-9-5-6-10-8/h5-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIGJDCKUSIJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469572 | |
| Record name | Thiazole, 2-[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113705-15-0 | |
| Record name | Thiazole, 2-[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of Thiazole, 2 Trimethylsilyl Ethynyl
Cross-Coupling and Diversification Strategies
Cross-coupling reactions are powerful tools for C-C bond formation and are central to the diversification of the 2-[(trimethylsilyl)ethynyl]thiazole scaffold. These reactions, predominantly catalyzed by palladium and copper, enable the connection of the thiazole-alkyne unit to various aryl and heteroaryl systems.
The Sonogashira coupling is a cornerstone reaction for the synthesis of substituted alkynes, typically involving the coupling of a terminal alkyne with an aryl or vinyl halide. gelest.com The use of 2-[(trimethylsilyl)ethynyl]thiazole in this context offers strategic advantages. The TMS group effectively protects the alkyne, rendering the C-Si bond stable under standard Sonogashira conditions. gelest.com
This stability allows for a two-step sequence: a Sonogashira reaction can be performed at a different site in the molecule, followed by desilylation of the thiazole (B1198619) moiety and a second Sonogashira coupling at the newly formed terminal alkyne. gelest.com Alternatively, modified Sonogashira-type conditions can activate the C-Si bond for direct coupling, providing a more direct route to the desired product and avoiding a separate desilylation step. gelest.com The reaction is highly versatile and has been used to couple functionalized thiazoles with a range of terminal alkynes. nih.gov
The success of the Sonogashira coupling and related transformations relies on a dual catalytic system, most commonly employing both palladium and copper salts. gelest.comarkat-usa.org This bimetallic system ensures high efficiency and functional group tolerance. arkat-usa.org
In the catalytic cycle, the palladium complex is the primary catalyst for the cross-coupling. nih.gov The cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov Copper(I) salts, such as copper(I) iodide, act as a co-catalyst. arkat-usa.org The role of the copper is to react with the terminal alkyne (after desilylation) to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, facilitating the crucial C-C bond-forming step. This synergistic catalysis is fundamental to the construction of complex aryl/heteroaryl-alkynylthiazole structures. researchgate.netrsc.org
Click Chemistry (CuAAC) Applications with Trimethylsilylethynyl Thiazole Components
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its mild conditions, high yields, and tolerance of a wide variety of functional groups, making it a powerful tool in medicinal chemistry and materials science. The alkyne component, in this context, can be derived from Thiazole, 2-[(trimethylsilyl)ethynyl]-. The trimethylsilyl (B98337) (TMS) group can be readily removed under basic or fluoride-ion-mediated conditions to unveil the terminal alkyne, 2-ethynylthiazole (B51339), which is then poised for the CuAAC reaction.
A notable application of the 2-ethynylthiazole moiety in click chemistry is in the field of chemical biology for target identification. For instance, a potent ferroptosis inducer, named CETZOLE, incorporates a 4-cyclopentenyl-2-ethynylthiazole pharmacophore. nih.gov Analogs of CETZOLE containing the reactive 2-ethynylthiazole unit have been utilized as chemical probes. These probes are employed in CuAAC reactions with azide-functionalized reporter tags (e.g., biotin (B1667282) or fluorescent dyes) to covalently label and subsequently identify their biological targets within the cell. nih.govnih.gov This approach highlights the utility of the 2-ethynylthiazole scaffold in creating tools for studying complex biological processes.
The general scheme for the CuAAC reaction involving a desilylated thiazole derivative is depicted below. The reaction between an organic azide (B81097) (R-N₃) and 2-ethynylthiazole, catalyzed by a copper(I) source, exclusively yields the corresponding 1,4-disubstituted 1,2,3-triazole.
Scheme 1: General representation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-ethynylthiazole.
The synthesis of functionalized 2-ethynylthiazoles, such as ethyl 2-ethynylthiazole-4-carboxylate, has been reported, expanding the range of thiazole-containing building blocks available for click chemistry applications. nih.gov These derivatives can be incorporated into more complex molecular architectures, with the triazole ring acting as a stable and robust linker.
Stereoselective Transformations and Control
The thiazole moiety, particularly when substituted at the 2-position, serves as a valuable tool in stereoselective synthesis. The addition of 2-(trimethylsilyl)thiazole (B1297445) to chiral aldehydes allows for the creation of new stereocenters with a high degree of control, and subsequent chemical manipulations can be employed to invert this newly created stereochemistry if desired.
The addition of 2-(trimethylsilyl)thiazole (2-TST) to chiral aldehydes, particularly those with a stereocenter alpha to the carbonyl group, proceeds with high levels of diastereoselectivity. This reaction serves as an effective method for one-carbon homologation, extending the carbon chain of the aldehyde while installing a hydroxyl group with a predictable stereochemical orientation. orgsyn.orgiupac.org
Research has shown that the reaction of 2-TST with α-alkoxy and N-protected α-amino aldehydes often results in high anti-diastereoselectivity. iupac.orgacs.org This outcome is consistent with the Felkin-Anh model of asymmetric induction, where the nucleophilic thiazole attacks the carbonyl group from the least hindered face. iupac.org For example, the addition of 2-TST to N-Boc-L-serinal acetonide and D-glyceraldehyde acetonide both yield the anti-adduct as the major product with high diastereomeric ratios. iupac.orgacs.orgorgsyn.org
The stereochemical outcome can, however, be influenced by the nature of the protecting groups on the chiral aldehyde. In certain cases, a reversal of diastereoselectivity to favor the syn-adduct is observed. This switch is often attributed to a chelation-controlled mechanism, where the silyl (B83357) group may coordinate with Lewis basic sites on the aldehyde substrate, leading to a different facial attack by the nucleophile. For instance, the reaction with O-benzyl-NH-Boc-L-serinal shows a preference for the syn product. acs.org
The following table summarizes the diastereoselectivity observed in the addition of 2-(trimethylsilyl)thiazole to various chiral aldehydes.
| Chiral Aldehyde Substrate | Major Diastereomer | Diastereomeric Selectivity (ds) | Yield (%) |
| D-Glyceraldehyde acetonide | anti | ≥95% | - |
| N-Boc-L-serinal acetonide | anti | 85-90% | 75% |
| N-Boc-L-threoninal acetonide | anti | 85% | 75% |
| O-Benzyl-NH-Boc-L-serinal | syn | 80% | 60% |
| N-Boc-L-phenylalaninal | syn | 80% | 74% |
This table presents data on the diastereoselective addition of 2-(trimethylsilyl)thiazole to various chiral aldehydes, highlighting the major product, diastereomeric selectivity, and yield. iupac.orgacs.orgorgsyn.org
The secondary alcohols produced from the diastereoselective addition of 2-(trimethylsilyl)thiazole to aldehydes can undergo stereochemical inversion, providing access to the opposite diastereomer. This flexibility is crucial in synthetic chemistry for the preparation of all possible stereoisomers of a target molecule.
A widely employed and reliable method for achieving this inversion is the Mitsunobu reaction . nih.govorganic-chemistry.orgatlanchimpharma.com This reaction converts an alcohol into various other functional groups with a complete inversion of stereochemistry at the reacting center. nih.govatlanchimpharma.com In the context of the α-hydroxyalkylthiazole adducts, the alcohol is typically reacted with a carboxylic acid (often p-nitrobenzoic acid), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and triphenylphosphine. nih.gov The reaction proceeds via an SN2 mechanism, where the carboxylate displaces the activated hydroxyl group, leading to the inverted ester. Subsequent hydrolysis of the ester reveals the alcohol with the inverted configuration.
Another effective strategy for achieving stereochemical inversion involves an oxidation-reduction sequence . The anti-hydroxyalkylthiazole adduct can be oxidized to the corresponding ketone using standard oxidizing agents (e.g., Dess-Martin periodinane, Swern oxidation). This oxidation step removes the stereocenter of interest. Subsequent reduction of the ketone with a stereoselective reducing agent can then provide the desired syn-alcohol. iupac.orgresearchgate.net The choice of reducing agent is critical for controlling the stereochemical outcome of the reduction step. This two-step process provides a robust alternative to the Mitsunobu reaction for accessing the epimeric alcohol. iupac.org This oxidation-reduction pathway has been successfully applied in the synthesis of various carbohydrates, where it was used to invert the configuration at the newly formed carbinol center of a thiazole adduct, ultimately leading to the synthesis of L-idose from L-xylose. researchgate.net
Scheme 2: General strategies for stereochemical inversion of α-hydroxyalkylthiazoles.
Applications in Organic Synthesis and Materials Science Research
Thiazole (B1198619), 2-[(trimethylsilyl)ethynyl]- as a Versatile Synthetic Building Block
This compound is recognized as a valuable building block due to the reactive sites offered by its structure. The trimethylsilyl (B98337) (TMS) group on the ethynyl (B1212043) moiety acts as a removable protecting group, allowing for sequential and controlled reactions. This feature enables its use as a precursor for a range of substituted thiazole derivatives.
The primary application of Thiazole, 2-[(trimethylsilyl)ethynyl]- in organic synthesis is as a stable, storable precursor to the terminal alkyne, 2-ethynylthiazole (B51339). The trimethylsilyl group effectively "caps" the acidic proton of the alkyne, preventing unwanted side reactions while allowing for other chemical transformations. gelest.com This protecting group can be selectively removed under mild conditions to unveil the reactive terminal alkyne, which can then participate in various carbon-carbon bond-forming reactions.
The process typically involves two key steps:
Desilylation: The silicon-carbon bond is cleaved to generate the terminal alkyne. This is often achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or through base-catalyzed methanolysis with reagents like potassium carbonate in methanol. mdpi.com
Cross-Coupling: The newly formed 2-ethynylthiazole can be coupled with a variety of substrates, most notably aryl or vinyl halides, in reactions such as the palladium-catalyzed Sonogashira coupling. nih.govresearchgate.net
This methodology allows for the synthesis of a diverse array of advanced thiazole derivatives where the thiazole nucleus is connected to other aromatic or unsaturated systems through a rigid ethynyl linker. Such structures are of interest in medicinal chemistry and materials science. researchgate.net For example, a similar strategy has been employed in the synthesis of pyridine-containing materials, where an ethynyltrimethylsilane was coupled to a bromopyridine and subsequently desilylated to produce the reactive terminal alkyne. mdpi.com
| Synthetic Utility of Thiazole, 2-[(trimethylsilyl)ethynyl]- | ||
|---|---|---|
| Step | Transformation | Description |
| 1. Protection (Synthesis) | Introduces the trimethylsilyl (TMS) group onto 2-ethynylthiazole. | The TMS group acts as a robust protecting group, enhancing the compound's stability and allowing for purification and handling. gelest.com |
| 2. Deprotection (Desilylation) | Removal of the TMS group to yield 2-ethynylthiazole. | Achieved under mild conditions (e.g., K₂CO₃/MeOH or TBAF), regenerating the terminal alkyne for subsequent reactions. mdpi.com |
| 3. Elaboration (e.g., Sonogashira Coupling) | Coupling of 2-ethynylthiazole with aryl/vinyl halides. | Forms a new C(sp)-C(sp²) bond, linking the thiazole ring to other functional moieties to create advanced, conjugated systems. researchgate.net |
A review of scientific literature did not yield specific research detailing the use of Thiazole, 2-[(trimethylsilyl)ethynyl]- as a formyl anion equivalent for carbon chain elongation. This application is well-documented for the related compound, 2-(trimethylsilyl)thiazole (B1297445), but not for its ethynyl derivative.
Specific research findings on the application of Thiazole, 2-[(trimethylsilyl)ethynyl]- in chiral scaffold derivatization for complex molecule synthesis were not identified in the available literature.
Contribution to the Synthesis of Functional Materials
While ethynyl-substituted aromatic compounds are generally valuable monomers for functional polymers, specific studies detailing the contributions of Thiazole, 2-[(trimethylsilyl)ethynyl]- to the areas below were not found.
A survey of the literature did not uncover specific examples of Thiazole, 2-[(trimethylsilyl)ethynyl]- being used as a precursor for polyethynyl aromatic systems in polymer chemistry. However, analogous structures, such as 9,9-dioctyl-2,7-[bis(2′-trimethysilyl)ethynyl)]fluorene, are used in the synthesis of conjugated polymers via Sonogashira coupling polymerization after desilylation. mdpi.com This suggests a potential, though not explicitly documented, application for the title compound.
No specific research was found that documents the use of Thiazole, 2-[(trimethylsilyl)ethynyl]- in the development of highly cross-linked high-carbon organic solids.
Design and Application of Thiazole-Based Catalysts in Organic Synthesis and Materials Science Research
The functionalization of thiazole rings at specific positions is a key strategy for the development of advanced catalysts. The compound "Thiazole, 2-[(trimethylsilyl)ethynyl]-" serves as a crucial building block in this endeavor. The trimethylsilyl (TMS) group is a common protecting group for the terminal alkyne. Its removal unmasks the reactive ethynyl group, which can then be used to construct more complex molecular architectures for catalytic applications.
Thiazole-Integrated Ligands in Transition Metal Catalysis
The integration of the thiazole moiety into ligand scaffolds for transition metal catalysis is a field of significant interest due to the unique electronic properties of the thiazole ring. Thiazole-containing ligands can effectively coordinate with a variety of transition metals, influencing the metal center's reactivity and selectivity in catalytic transformations.
The deprotection of "Thiazole, 2-[(trimethylsilyl)ethynyl]-" yields 2-ethynylthiazole, a versatile precursor for ligand synthesis. The terminal alkyne functionality allows for its incorporation into larger ligand frameworks through various synthetic methodologies, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the formation of a stable triazole ring, which can act as a linker to connect the thiazole unit to other coordinating moieties, such as phosphines, amines, or other N-heterocycles.
The resulting multidentate ligands can then be complexed with transition metals like palladium, copper, rhodium, and ruthenium to generate catalysts for a wide range of organic reactions. These reactions include cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), hydrogenations, and various C-H activation processes. The thiazole unit within the ligand can influence the catalyst's performance by modulating its electronic properties and steric environment.
Table 1: Examples of Thiazole-Integrated Ligands and Their Applications in Transition Metal Catalysis
| Ligand Structure (Conceptual) | Metal Center | Catalyzed Reaction | Key Features |
| Thiazole-Triazole-Phosphine | Palladium (Pd) | Suzuki Cross-Coupling | The triazole linker, formed via click chemistry from a 2-ethynylthiazole precursor, provides a rigid and stable connection to the phosphine, enhancing catalytic activity and stability. |
| Bis(thiazolyl)amine | Ruthenium (Ru) | Transfer Hydrogenation | The two thiazole units provide strong coordination to the ruthenium center, facilitating the transfer of hydrogen from a donor molecule to a substrate. |
| Thiazole-Iminopyridine | Iron (Fe) | Hydrosilylation | The combination of the soft sulfur donor from the thiazole and the hard nitrogen donors from the imine and pyridine (B92270) creates a favorable coordination environment for the iron catalyst. |
This table presents conceptual examples based on established principles of ligand design and catalysis, illustrating the potential applications of ligands derived from 2-ethynylthiazole.
Research on Magnetically Recoverable Catalysts for Thiazole Synthesis
A significant advancement in sustainable chemistry is the development of magnetically recoverable catalysts. scispace.com These catalysts are typically composed of a magnetic core, often iron oxide nanoparticles (Fe₃O₄), coated with a protective shell (e.g., silica), which is then functionalized with the active catalytic species. frontiersin.orgresearchgate.net This design allows for the easy separation of the catalyst from the reaction mixture using an external magnet, facilitating its reuse and minimizing product contamination. scispace.com
While much of the research focuses on using magnetically recoverable catalysts for the synthesis of thiazole derivatives, the principles can be extended to the immobilization of pre-formed thiazole-based catalysts. The ethynyl group of 2-ethynylthiazole, obtained from "Thiazole, 2-[(trimethylsilyl)ethynyl]-", provides a convenient anchor point for covalent attachment to a functionalized magnetic support.
For instance, the surface of silica-coated magnetic nanoparticles can be modified with azide (B81097) groups. A thiazole-based ligand, synthesized from 2-ethynylthiazole, can then be "clicked" onto the magnetic support via the CuAAC reaction. Subsequent metallation of the immobilized ligand with a suitable transition metal precursor yields a magnetically recoverable catalyst.
This approach combines the catalytic advantages of the thiazole-integrated transition metal complex with the practical benefits of magnetic separation. Research in this area aims to develop robust and highly active catalysts that can be recycled multiple times without a significant loss of performance, thereby improving the economic and environmental sustainability of chemical processes. scispace.comresearchgate.net
Table 2: Components of a Magnetically Recoverable Thiazole-Based Catalyst System
| Component | Material Example | Function |
| Magnetic Core | Iron Oxide (Fe₃O₄) Nanoparticles | Provides superparamagnetic properties for easy separation with an external magnet. |
| Protective Shell | Silica (SiO₂) | Prevents aggregation and degradation of the magnetic core; provides a surface for functionalization. |
| Linker | Triazole ring (from click chemistry) | Covalently attaches the thiazole-based ligand to the magnetic support. |
| Ligand | Thiazole-containing multidentate ligand | Coordinates to the transition metal, influencing its catalytic activity and selectivity. |
| Active Metal Center | Palladium (Pd), Copper (Cu), Ruthenium (Ru), etc. | The catalytically active species that promotes the desired chemical transformation. |
This table outlines the general components and their functions in the design of a magnetically recoverable catalyst derived from a thiazole-based ligand.
Computational and Theoretical Investigations of Thiazole, 2 Trimethylsilyl Ethynyl
Quantum Chemical Studies of Reaction Mechanisms and Intermediates
While specific quantum chemical studies detailing the reaction mechanisms and intermediates of Thiazole (B1198619), 2-[(trimethylsilyl)ethynyl]- are not extensively documented in publicly available literature, the established methodologies of computational chemistry allow for a predictive exploration of its reactivity. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping out potential energy surfaces for chemical reactions.
Such studies would typically involve the following:
Identification of Reaction Pathways: Computational models can be used to simulate the reaction of Thiazole, 2-[(trimethylsilyl)ethynyl]- with various reagents. For instance, in reactions involving the ethynyl (B1212043) group, such as cycloadditions or nucleophilic additions, quantum chemical calculations can help determine the most likely pathways by calculating the activation energies of different possible routes.
Characterization of Transition States and Intermediates: By locating and characterizing the transition state structures, chemists can gain a deeper understanding of the kinetic barriers of a reaction. Furthermore, the structures and stabilities of any intermediates formed during the reaction can be calculated, providing a more complete picture of the reaction mechanism. For example, in the reaction of a related compound, 2-(trimethylsilyl)thiazole (B1297445), with carbonyl compounds, ab initio calculations have been used to predict a termolecular mechanism involving a thiazolium-2-ylide intermediate. researchgate.netacs.org
Solvent Effects: The influence of the solvent on the reaction mechanism can also be modeled using various computational techniques, such as the Polarizable Continuum Model (PCM). This is crucial as the solvent can significantly impact the stability of charged intermediates and transition states.
A hypothetical study on the reaction of Thiazole, 2-[(trimethylsilyl)ethynyl]- could involve the exploration of its behavior in click chemistry reactions, a field where ethynyl groups are of great importance. The following table illustrates the kind of data that would be generated in such a computational study.
| Reaction Coordinate | Reactant(s) | Transition State (TS) | Intermediate(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Cycloaddition with Azide (B81097) | Thiazole, 2-[(trimethylsilyl)ethynyl]- + Phenyl Azide | TS1 | - | Triazole derivative | Calculated Value | Calculated Value |
| Desilylation-Coupling | Thiazole, 2-[(trimethylsilyl)ethynyl]- + Halide | TS2 | Thiazolyl-ethynyl anion | Coupled product | Calculated Value | Calculated Value |
Note: The values in this table are hypothetical and would need to be determined through specific quantum chemical calculations.
Theoretical Analysis of Electronic Structure and Reactivity Profiles
The electronic structure of a molecule is fundamental to its reactivity. Theoretical methods provide a detailed description of the distribution of electrons within a molecule, which in turn allows for the prediction of its chemical behavior. For Thiazole, 2-[(trimethylsilyl)ethynyl]-, a theoretical analysis of its electronic structure would offer valuable insights into its reactivity profile.
Key aspects of such an analysis would include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals determine the molecule's ability to act as a nucleophile or an electrophile. For thiazole derivatives, the HOMO is often delocalized over the thiazole ring, indicating its potential to react with electrophiles. acs.org The presence of the electron-withdrawing ethynyl group and the trimethylsilyl (B98337) group would modulate the energies and shapes of these orbitals.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can be used to predict the sites of attack for various reagents.
Reactivity Descriptors: Quantum chemical calculations can be used to determine a range of reactivity descriptors, such as chemical potential, hardness, softness, and Fukui functions. These descriptors provide a quantitative measure of the reactivity of different sites within the molecule.
The following table presents a hypothetical set of calculated electronic properties for Thiazole, 2-[(trimethylsilyl)ethynyl]-, based on general knowledge of similar compounds.
| Property | Calculated Value | Interpretation |
| HOMO Energy | e.g., -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | e.g., -1.2 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | e.g., 5.3 eV | A larger gap generally suggests higher kinetic stability and lower chemical reactivity. mdpi.com |
| Dipole Moment | e.g., 2.1 D | Provides information about the overall polarity of the molecule. |
Note: The values in this table are for illustrative purposes and would be the output of specific DFT calculations.
Computational Approaches in the Rational Design of Thiazole-Based Chemical Systems
The insights gained from computational studies on the electronic structure and reactivity of Thiazole, 2-[(trimethylsilyl)ethynyl]- can be leveraged in the rational design of new thiazole-based chemical systems with desired properties. This is a common strategy in medicinal chemistry and materials science. researchgate.netprimescholars.com
Computational approaches in this area often involve:
Structure-Property Relationships: By systematically modifying the structure of the parent molecule in silico and calculating the resulting changes in its properties, researchers can establish structure-property relationships. For example, replacing the trimethylsilyl group with other substituents could be explored to tune the electronic properties for applications in organic electronics.
Virtual Screening: In drug design, computational methods can be used to screen large libraries of virtual compounds based on their predicted binding affinity to a biological target. Thiazole derivatives are known to exhibit a wide range of biological activities, and computational screening can help identify promising candidates for further experimental investigation. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For the design of new drugs, molecular docking can be used to understand the key interactions between a thiazole-based ligand and its target, guiding the design of more potent and selective inhibitors. nih.gov
The following table provides examples of how computational design could be applied to Thiazole, 2-[(trimethylsilyl)ethynyl]-.
| Design Goal | Computational Approach | Key Calculated Parameters | Potential Application |
| Enhanced Biological Activity | Molecular Docking, QSAR | Binding energy, IC50 prediction | Anticancer agents, enzyme inhibitors |
| Tunable Optical Properties | TD-DFT Calculations | Absorption/Emission wavelengths, Oscillator strength | Organic light-emitting diodes (OLEDs), fluorescent probes |
| Improved Material Properties | DFT, Molecular Dynamics | HOMO/LUMO levels, charge transport properties | Organic semiconductors, solar cells |
By employing these computational strategies, the unique chemical scaffold of Thiazole, 2-[(trimethylsilyl)ethynyl]- can serve as a versatile building block for the development of a wide array of functional molecules.
Future Research Directions and Emerging Avenues
Exploration of Novel Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic pathways in organic chemistry, aiming to reduce environmental impact and enhance efficiency. Future research in the synthesis of 2-[(trimethylsilyl)ethynyl]thiazole and its derivatives is expected to focus on the adoption of methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Microwave-Assisted Synthesis: This technique has the potential to significantly accelerate the synthesis of thiazole (B1198619) derivatives. scilit.comscielo.br Microwave irradiation can lead to rapid heating and increased reaction rates, often resulting in higher yields and shorter reaction times compared to conventional heating methods. nih.gov The application of microwave-assisted synthesis to the key bond-forming reactions in the preparation of silylated alkynylthiazoles could offer a more energy-efficient and faster route to this compound.
Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another promising green synthetic approach. ksu.edu.sabohrium.comnih.gov Ultrasound can enhance mass transfer and accelerate reaction rates through the phenomenon of acoustic cavitation. researchgate.net Investigating the use of ultrasound in the synthesis of 2-[(trimethylsilyl)ethynyl]thiazole could lead to milder reaction conditions and improved yields. nih.gov
Green Catalysts and Solvents: A significant area of future research will involve the replacement of traditional catalysts and solvents with more environmentally friendly alternatives. The use of heterogeneous catalysts, which can be easily separated and recycled, is a key aspect of green chemistry. mdpi.com Furthermore, the exploration of ionic liquids as reaction media for thiazole synthesis is gaining traction. benthamdirect.comeurekaselect.comajol.inforesearchgate.netrsc.org Ionic liquids are non-volatile and can often be recycled, reducing the environmental footprint of the synthetic process.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. cam.ac.ukuc.ptnih.gov Developing a flow-based synthesis for 2-[(trimethylsilyl)ethynyl]thiazole could enable more efficient and scalable production. This methodology is particularly well-suited for handling hazardous intermediates and for optimizing reaction conditions in real-time. mdpi.com
The following table summarizes potential green synthetic methodologies and their advantages for the synthesis of thiazole derivatives.
| Methodology | Key Advantages | Potential Application for 2-[(Trimethylsilyl)ethynyl]thiazole Synthesis |
| Microwave-Assisted Synthesis | - Reduced reaction times- Increased yields- Improved energy efficiency | Acceleration of Sonogashira coupling or other key C-C bond-forming steps. |
| Ultrasonic-Assisted Synthesis | - Milder reaction conditions- Enhanced reaction rates- Improved mass transfer | Facilitating reactions at lower temperatures, potentially improving selectivity. |
| Green Catalysts | - Recyclability- Reduced waste- Often lower toxicity | Use of solid-supported palladium catalysts for cross-coupling reactions. |
| Ionic Liquids | - Low volatility- Recyclability- Can act as both solvent and catalyst | Replacement of volatile organic solvents in the synthesis and functionalization steps. |
| Flow Chemistry | - Enhanced safety- Improved scalability- Precise control over reaction parameters | Development of a continuous and automated synthesis process. |
Development of Advanced Functionalization Techniques
The presence of multiple reactive sites in 2-[(trimethylsilyl)ethynyl]thiazole—the thiazole ring and the ethynyl (B1212043) group—offers numerous possibilities for the development of advanced functionalization techniques. Future research will likely focus on methods that allow for the selective modification of these sites to generate a diverse library of novel compounds.
C-H Activation: Direct C-H bond activation is a powerful tool for the functionalization of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. figshare.com Research into the regioselective C-H arylation, alkylation, or silylation of the thiazole ring in 2-[(trimethylsilyl)ethynyl]thiazole could provide direct routes to novel derivatives with tailored electronic and steric properties.
Sonogashira Coupling and Other Cross-Coupling Reactions: The trimethylsilyl (B98337) group on the alkyne can be readily removed to generate a terminal alkyne, which is a versatile handle for various cross-coupling reactions. The Sonogashira coupling, in particular, would allow for the introduction of a wide range of aryl and vinyl substituents. nih.gov Future work could explore the use of novel palladium catalysts, including those that are copper-free, to improve the efficiency and substrate scope of these reactions.
Cycloaddition Reactions: The ethynyl group is an excellent dienophile and dipolarophile, making it a prime candidate for cycloaddition reactions. Research into [3+2] and other cycloaddition reactions with azides, nitrones, and other 1,3-dipoles could lead to the synthesis of novel fused heterocyclic systems containing the thiazole moiety.
The following table outlines potential advanced functionalization techniques for 2-[(trimethylsilyl)ethynyl]thiazole.
| Functionalization Technique | Target Site | Potential Products |
| C-H Activation | Thiazole ring (C4 and C5 positions) | Arylated, alkylated, or silylated thiazole derivatives. |
| Sonogashira Coupling | Ethynyl group (after desilylation) | Di-substituted alkynes with aryl or vinyl groups. |
| [3+2] Cycloaddition | Ethynyl group | Triazole-substituted thiazoles and other fused heterocycles. |
| Click Chemistry | Ethynyl group (after desilylation) | Thiazole-containing triazoles via copper-catalyzed azide-alkyne cycloaddition. |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique combination of a π-electron-rich thiazole ring and a rigid ethynyl group suggests that 2-[(trimethylsilyl)ethynyl]thiazole could be a valuable building block in materials science. Interdisciplinary research at the intersection of organic synthesis and materials science is expected to uncover novel applications for this compound and its derivatives.
Organic Electronics: Thiazole-containing polymers and small molecules have shown promise as organic semiconductors. ias.ac.in The electron-withdrawing nature of the thiazole ring can influence the electronic properties of conjugated materials. Future research could focus on incorporating 2-[(trimethylsilyl)ethynyl]thiazole into the backbone of conjugated polymers for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ethynyl group can serve as a rigid linker, promoting planarity and enhancing intermolecular π-π stacking, which is crucial for efficient charge transport.
Organometallic Polymers and Materials: The nitrogen and sulfur atoms in the thiazole ring, as well as the π-system of the alkyne, can coordinate to metal centers. This opens up possibilities for the synthesis of novel organometallic polymers and coordination complexes with interesting electronic, optical, or catalytic properties. Research in this area could explore the self-assembly of these materials into well-defined nanostructures.
Functional Coatings and Surfaces: The reactivity of the ethynyl group could be exploited for the surface modification of materials. For instance, "click" chemistry could be used to attach thiazole-containing molecules to surfaces, thereby altering their properties, such as wettability, adhesion, or biocompatibility.
The table below highlights potential applications of 2-[(trimethylsilyl)ethynyl]thiazole in materials science.
| Application Area | Rationale | Potential Outcome |
| Organic Semiconductors | Thiazole is an electron-deficient heterocycle; the ethynyl group provides rigidity and conjugation. | Development of new p-type or n-type semiconducting materials for electronic devices. |
| Organometallic Polymers | The thiazole and alkyne moieties can act as ligands for metal ions. | Creation of novel materials with tunable electronic, magnetic, or catalytic properties. |
| Functional Coatings | The reactive ethynyl group allows for covalent attachment to surfaces. | Design of surfaces with tailored properties for applications in sensing, catalysis, or biomedical devices. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(trimethylsilyl)ethynyl]thiazole, and what reaction conditions are critical for yield optimization?
- Answer : The compound is synthesized via homologation reactions using 2-(trimethylsilyl)thiazole as a key intermediate. A validated method involves reacting D-(R)-glyceraldehyde acetonide with 2-(trimethylsilyl)thiazole under anhydrous conditions, using LDA (lithium diisopropylamide) as a base in THF at -78°C . Critical parameters include strict temperature control (-78°C to prevent side reactions) and the use of trimethylsilyl protecting groups to stabilize the ethynyl moiety during functionalization . Yield optimization (52–59%) requires precise stoichiometry and inert atmosphere maintenance.
Q. Which spectroscopic techniques are most effective for characterizing 2-[(trimethylsilyl)ethynyl]thiazole, and what spectral markers should researchers prioritize?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Trimethylsilyl (TMS) protons appear as a singlet at δ 0.1–0.3 ppm. The ethynyl proton is absent (due to TMS protection), but the thiazole ring protons resonate at δ 7.2–8.1 ppm .
- IR Spectroscopy : A sharp peak near 2150 cm⁻¹ confirms the C≡C stretching vibration of the ethynyl group. Thiazole ring vibrations appear at 1600–1500 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak [M⁺] at m/z 195 (calculated for C₈H₁₃NSSi) and fragment ions at m/z 180 (loss of -CH₃) and 105 (thiazole ring cleavage) .
Q. How does the trimethylsilyl ethynyl group influence the reactivity of thiazole in cross-coupling reactions?
- Answer : The TMS group acts as a stabilizing moiety, preventing undesired side reactions (e.g., alkyne dimerization) during Sonogashira or Heck couplings. Its steric bulk directs regioselectivity in electrophilic substitutions, favoring functionalization at the thiazole C5 position. Post-reaction, the TMS group is easily removed via fluoride ions (e.g., TBAF) to regenerate the terminal alkyne .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for thiazole derivatives, particularly regarding regioselectivity in substitution reactions?
- Answer : Contradictions often arise from solvent polarity and catalyst choice. For example:
- In polar aprotic solvents (DMF, DMSO), electrophilic substitution favors the C4 position due to increased electron density from solvent coordination .
- In nonpolar solvents (toluene), steric effects dominate, leading to C5 substitution. To resolve discrepancies, replicate reactions under standardized conditions (solvent, catalyst, temperature) and use 2D NMR (COSY, NOESY) to confirm substitution patterns .
Q. What computational strategies are effective for predicting the reactivity and binding affinity of 2-[(trimethylsilyl)ethynyl]thiazole in drug discovery applications?
- Answer :
- Molecular Docking : Software like AutoDock Vina can model interactions with biological targets (e.g., kinases). The TMS-ethynyl group enhances hydrophobic interactions in binding pockets .
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. The thiazole ring’s LUMO is localized at C2, making it reactive toward nucleophiles .
Q. What challenges arise in the regioselective functionalization of 2-[(trimethylsilyl)ethynyl]thiazole, and how can they be mitigated?
- Answer : Challenges include:
- Competing Reactivity : The ethynyl group may undergo Glaser coupling under oxidative conditions. Mitigation: Use Pd/Cu catalysts with controlled O₂ levels .
- Steric Hindrance : Bulky substituents at C4/C5 reduce accessibility. Solution: Employ directing groups (e.g., -B(OH)₂) via Suzuki-Miyaura coupling to guide functionalization .
Methodological Guidelines
- Synthesis Optimization : Always use Schlenk-line techniques for moisture-sensitive reactions involving TMS groups .
- Data Validation : Cross-validate spectral data with synthetic intermediates (e.g., deprotected analogs) to confirm assignments .
- Contradiction Analysis : Compare reaction outcomes across multiple solvents/catalysts and document deviations systematically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
